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Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethanol

Cat. No.: B1581148

Introduction

1-(2-Methylphenyl)ethanol, also known as o0,alpha-dimethylbenzyl alcohol, is an aromatic
alcohol with the chemical formula CoH120[1][2]. Its structure consists of a benzene ring
substituted with a methyl group and an ethanol group at positions 2 and 1, respectively. This
compound is of interest in various fields of chemical research and development. Accurate
spectroscopic data is fundamental for its identification, characterization, and quality control.
This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for 1-(2-Methylphenyl)ethanol.

Table 1: *H NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 400 MHz
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Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

1.47 Doublet (d) 6.4 3H -CH(OH)CHs
1.82 Singlet (s) - 1H OH
2.34 Singlet (s) - 3H Ar-CHs
5.10-5.15 Multiplet (m) - 1H -CH(OH)CHs
7.12-7.25 Multiplet (m) - 3H Ar-H
7.52 Doublet (d) 7.2 1H Ar-H

Data sourced
from Royal
Society of
Chemistry
supplementary

information.[3]

Table 2: *C NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (8) ppm Assighment

18.9 Ar-CHs

23.9 -CH(OH)CHs

66.8 -CH(OH)CHs

124.5 Aromatic CH

126.4 Aromatic CH

127.2 Aromatic CH

130.4 Aromatic CH

134.2 Aromatic C (quaternary)
143.9 Aromatic C (quaternary)

Data sourced from Royal Society of Chemistry

supplementary information.[3]

Table 3: IR Spectroscopic Data

Technique: Thin Film

Wavenumber (Vmax) cm~* Functional Group Assignment
3357 O-H stretch (alcohol)

3025 C-H stretch (aromatic)

1488 C=C stretch (aromatic ring)

1460 C-H bend

1077 C-O stretch (secondary alcohol)

759 C-H bend (ortho-disubstituted aromatic)

Data sourced from Royal Society of Chemistry

supplementary information.[3]
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Table 4: Mass Spectrometry Data

Technique: Electron lonization (EI)

Mass-to-Charge Ratio (m/z) Interpretation

136 Molecular lon [M]*

121 [M - CHs]*

118 [M - H20]*

117 [M - H20 - HJ*

103 [M - CHs - H20]*

91 [C7H7]* (Tropylium ion)

Data interpreted from fragmentation patterns
available in public databases like NIST and
PubChem.[1][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A sample of 5-25 mg for *H NMR or 50-100 mg for 3C NMR is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d
(CDCls).[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the
H NMR spectrum.[7][8] An internal standard, such as Tetramethylsilane (TMS), is often
added for chemical shift calibration (& = 0.00 ppm).[5][7] The solution is then filtered through
a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any
particulate matter.[6]
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

o Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe.[9] The
instrument is set to lock onto the deuterium signal of the solvent. The magnetic field is then
shimmed to achieve the best possible homogeneity, which results in sharp, well-resolved
peaks.[9] For a *H NMR spectrum, a sufficient number of scans are acquired to obtain a
good signal-to-noise ratio, which typically takes a few minutes.[5] For a 3C NMR spectrum, a
longer acquisition time (20-60 minutes or more) is generally required due to the lower natural
abundance and smaller magnetic moment of the 13C nucleus.[5][6]

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the internal standard. Integration of the peaks in the *H NMR spectrum
provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (Thin Film Method): Since 1-(2-Methylphenyl)ethanol is a liquid at
room temperature, the thin film (or neat) method is straightforward. A drop of the neat liquid
is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together
to form a thin liquid film.[10][11] Alternatively, for a solid sample, a small amount is dissolved
in a volatile solvent like methylene chloride, a drop of the solution is placed on a single salt
plate, and the solvent is allowed to evaporate, leaving a thin solid film.[10]

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

» Data Acquisition: A background spectrum of the clean salt plates (or the empty sample
chamber) is recorded first. The sample holder with the prepared salt plates is then placed in
the spectrometer's sample compartment.[10] The infrared spectrum is then recorded,
typically in the range of 4000-400 cm~1.[12]

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as
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transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via direct infusion or coupled with a chromatographic technique like Gas
Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[13][14]

« lonization (Electron Impact - El): In the ion source, the vaporized molecules are bombarded
with a high-energy beam of electrons (typically 70 eV).[15] This causes an electron to be
ejected from the molecule, forming a positively charged radical cation known as the
molecular ion (M*).[13] Excess energy from this process leads to the fragmentation of the
molecular ion into smaller, characteristic fragment ions.[14]

o Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer).[14][16] The analyzer separates the ions based on their mass-to-
charge ratio (m/z).

o Detection: The separated ions are detected by a detector, such as an electron multiplier,
which records the abundance of each ion at a specific m/z value.[14] The resulting data is
presented as a mass spectrum, a plot of relative intensity versus m/z.[15] The most intense
peak is called the base peak and is assigned a relative abundance of 100%.[15]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-(2-Methylphenyl)ethanol.
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Workflow for Spectroscopic Analysis of 1-(2-Methylphenyl)ethanol
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Caption: Spectroscopic analysis workflow for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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